![molecular formula C14H8N6O4S2 B13998259 2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine CAS No. 73768-64-6](/img/structure/B13998259.png)
2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine is a complex organic compound characterized by the presence of pyrimidine and pyridine rings, each substituted with nitro groups and linked via sulfanyl bridges
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where 2,4-dichloropyrimidine reacts with 3-nitropyridine-2-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfanyl bridges can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate, solvents like DMF.
Coupling Reactions: Palladium catalysts, ligands, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amino derivatives, while substitution reactions could yield a variety of substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: Potential use in the synthesis of advanced materials and as intermediates in the production of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfanyl bridges may facilitate binding to metal ions or proteins, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Bis[(3-aminopyridin-2-yl)sulfanyl]pyrimidine: Similar structure but with amino groups instead of nitro groups.
2,4-Bis[(3-methylpyridin-2-yl)sulfanyl]pyrimidine: Similar structure but with methyl groups instead of nitro groups.
Uniqueness
2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox properties or interactions with biological targets .
Eigenschaften
CAS-Nummer |
73768-64-6 |
|---|---|
Molekularformel |
C14H8N6O4S2 |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
2,4-bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine |
InChI |
InChI=1S/C14H8N6O4S2/c21-19(22)9-3-1-6-15-12(9)25-11-5-8-17-14(18-11)26-13-10(20(23)24)4-2-7-16-13/h1-8H |
InChI-Schlüssel |
WOYWYOOJJIRJNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)SC2=NC(=NC=C2)SC3=C(C=CC=N3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


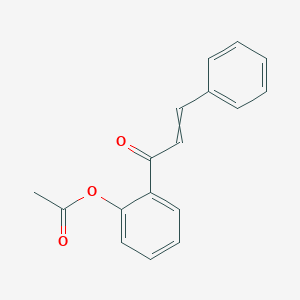

![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998189.png)

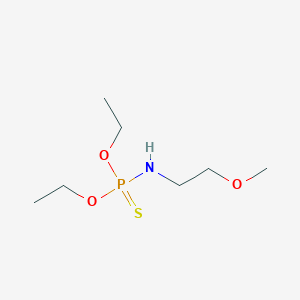
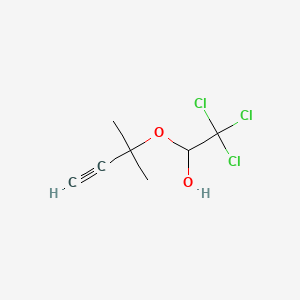
![N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B13998226.png)
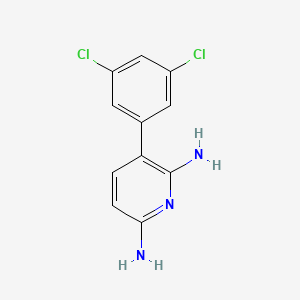
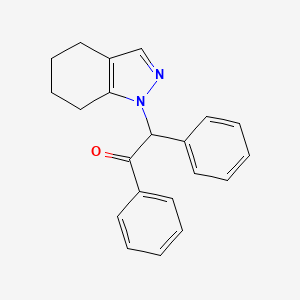
![1-Benzyl-3-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]thiourea](/img/structure/B13998237.png)

![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13998242.png)
![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)

